Acetato de terc-butilo y etilo

Descripción general

Descripción

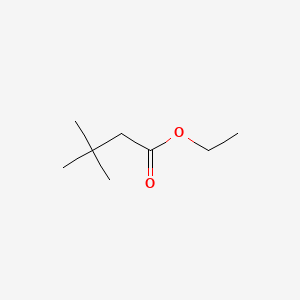

Ethyl tert-butylacetate, also known as ethyl 3,3-dimethylbutanoate, is a clear, colorless liquid . It is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .

Synthesis Analysis

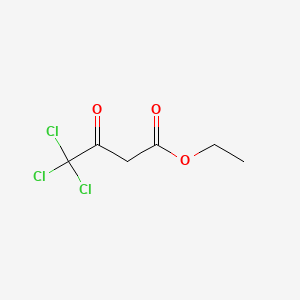

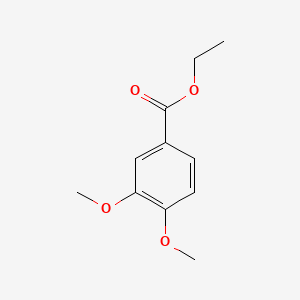

The synthesis of tert-butyl esters, such as Ethyl tert-butylacetate, has been described in various studies. One method involves the reaction of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . Another approach involves the transesterification of β-keto esters, which is a useful transformation in organic synthesis .

Molecular Structure Analysis

The molecular formula of Ethyl tert-butylacetate is C8H16O2 . This compound is also known as ethyl 3,3-dimethylbutyrate .

Chemical Reactions Analysis

The chemical reactions involving Ethyl tert-butylacetate are complex and varied. For instance, the synthesis of tert-butyl peroxy-2-ethylhexanoate involves the reaction of 2-ethylhexanoyl chloride and tert-butyl hydroperoxide in the presence of a strong base . Another study discusses the etherification of glycerol with tert-butyl alcohol using an acid catalyst .

Physical and Chemical Properties Analysis

Ethyl tert-butylacetate has a molecular weight of 144.21100, a density of 0.86, and a boiling point of 143.6ºC at 760mmHg . It is a clear, colorless liquid with a flash point of 34°C .

Aplicaciones Científicas De Investigación

Ciencias Ambientales: Biodegradación de Aguas Subterráneas

El acetato de terc-butilo y etilo (ETBA) se estudia por su potencial en la biodegradación anaeróbica de contaminantes del agua subterránea. Es un compuesto estructuralmente relacionado con el éter terc-butílico de etilo (ETBE), que se utiliza como aditivo para la gasolina y puede contaminar las fuentes de agua. La investigación explora el uso del análisis de isótopos estables para rastrear la biodegradación del ETBE y sus subproductos, incluido el ETBA, en sistemas de aguas subterráneas .

Farmacéuticos: Síntesis de Profármacos

En los productos farmacéuticos, el ETBA se explora como precursor en la síntesis de profármacos. Los profármacos son medicamentos diseñados para metabolizarse en una forma activa dentro del cuerpo. Las propiedades químicas del ETBA lo hacen adecuado para crear profármacos éster que pueden mejorar la administración y la eficacia de los compuestos terapéuticos .

Síntesis Química: Reacciones de Esterificación

El ETBA se utiliza en química orgánica sintética para reacciones de esterificación. Sirve como reactivo para introducir grupos éster en compuestos orgánicos, que es un paso fundamental en la síntesis de una amplia gama de productos químicos, incluidos productos farmacéuticos, agroquímicos y polímeros .

Industria Alimentaria: Solvente y Aditivo

En la industria de procesamiento de alimentos, el ETBA se puede utilizar como solvente debido a su estabilidad química y su naturaleza no tóxica. Puede ayudar en la extracción de sabores, fragancias y otros aditivos alimentarios durante el proceso de fabricación .

Cosméticos: Formulación y Estabilidad

La industria cosmética podría emplear ETBA como solvente o intermedio en la formulación de productos de belleza. Sus propiedades de volatilidad y solubilidad pueden ser ventajosas para estabilizar ciertas formulaciones cosméticas y mejorar la textura y la aplicación de los productos .

Ciencia de Materiales: Producción de Polímeros

El ETBA es potencialmente valioso en la ciencia de materiales, particularmente en la producción de polímeros. Sus características de reactividad y solubilidad pueden ser beneficiosas en reacciones de polimerización, lo que lleva al desarrollo de nuevos materiales con propiedades específicas para aplicaciones industriales .

Mecanismo De Acción

Target of Action

Ethyl tert-butylacetate is primarily used as a solvent in various industrial applications . Its primary targets are the substances it is intended to dissolve, such as lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .

Mode of Action

The interaction of Ethyl tert-butylacetate with its targets primarily involves the process of dissolution. As a solvent, Ethyl tert-butylacetate interacts with substances by breaking intermolecular bonds, allowing the substances to disperse evenly within it .

Biochemical Pathways

Once inhaled into the body, Ethyl tert-butylacetate is metabolized to tert-butanol (TBA) and acetaldehyde by cytochrome P450 . TBA is further metabolized to 2-methyl-1,2-propanediol and 2-hydroxyisobutyrate .

Pharmacokinetics

The pharmacokinetics of Ethyl tert-butylacetate primarily involve its absorption, distribution, metabolism, and excretion (ADME). Inhaled Ethyl tert-butylacetate is rapidly absorbed and eliminated with the urine . The metabolism of Ethyl tert-butylacetate becomes saturated at higher concentrations .

Result of Action

The molecular and cellular effects of Ethyl tert-butylacetate’s action are primarily related to its role as a solvent. It can dissolve various substances, facilitating their application in industrial processes . In the body, Ethyl tert-butylacetate is metabolized into other compounds, which can then be excreted .

Safety and Hazards

Ethyl tert-butylacetate is classified as a flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Direcciones Futuras

The use of Ethyl tert-butylacetate and similar compounds in various chemical reactions, including the synthesis of complex medicinal compounds, is a topic of ongoing research . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches .

Propiedades

IUPAC Name |

ethyl 3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-5-10-7(9)6-8(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMNHAMYTBAUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201565 | |

| Record name | Ethyl 3,3-dimethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5340-78-3 | |

| Record name | Butanoic acid, 3,3-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5340-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,3-dimethylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005340783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3,3-dimethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,3-dimethylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3,3-DIMETHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W67MQQ79JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

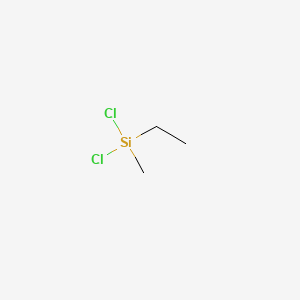

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.